molecular formula C12H16FNO2 B12927762 Ethyl 3-((4-fluorophenyl)(methyl)amino)propanoate

Ethyl 3-((4-fluorophenyl)(methyl)amino)propanoate

Cat. No.: B12927762
M. Wt: 225.26 g/mol
InChI Key: AQNKKYHNMQHVGM-UHFFFAOYSA-N
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Description

Ethyl 3-((4-fluorophenyl)(methyl)amino)propanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of an ethyl ester group attached to a propanoate backbone, which is further substituted with a 4-fluorophenyl and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-((4-fluorophenyl)(methyl)amino)propanoate typically involves the esterification of 3-((4-fluorophenyl)(methyl)amino)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((4-fluorophenyl)(methyl)amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or aromatic positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or halogens (e.g., bromine) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-((4-fluorophenyl)(methyl)amino)propanoic acid.

    Reduction: Formation of 3-((4-fluorophenyl)(methyl)amino)propanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 3-((4-fluorophenyl)(methyl)amino)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-((4-fluorophenyl)(methyl)amino)propanoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-((4-fluorophenyl)(methyl)amino)propanoate can be compared with other similar compounds such as:

  • Ethyl 3-((4-chlorophenyl)(methyl)amino)propanoate
  • Ethyl 3-((4-bromophenyl)(methyl)amino)propanoate
  • Ethyl 3-((4-methylphenyl)(methyl)amino)propanoate

These compounds share a similar structural framework but differ in the substituents on the aromatic ring. The presence of different halogens or alkyl groups can influence the compound’s reactivity, biological activity, and physical properties.

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

ethyl 3-(4-fluoro-N-methylanilino)propanoate

InChI

InChI=1S/C12H16FNO2/c1-3-16-12(15)8-9-14(2)11-6-4-10(13)5-7-11/h4-7H,3,8-9H2,1-2H3

InChI Key

AQNKKYHNMQHVGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(C)C1=CC=C(C=C1)F

Origin of Product

United States

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